molecular formula C21H28N4O2S B3004408 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 898459-96-6

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B3004408
CAS No.: 898459-96-6
M. Wt: 400.54
InChI Key: IQORKTXEEFXBBL-UHFFFAOYSA-N
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Description

This product, 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide, is a high-purity chemical compound offered for research and development purposes. While the specific biological activity and research applications for this exact molecule require further investigation by the researcher, its structure shares a common core scaffold with other documented bioactive molecules . This scaffold, featuring a cyclopenta[d]pyrimidin-2-one ring system, is often explored in medicinal chemistry for its potential to interact with various enzymatic targets. The molecular structure includes key functional groups such as a sulfanyl acetamide linker and a dimethylaminopropyl side chain, which can be critical for solubility and target binding. Researchers are encouraged to investigate its potential mechanism of action and specific research value in their respective fields. This product is strictly for research use only (RUO) and is not intended for human or animal consumption, diagnostic, or therapeutic applications. All information provided is for research reference.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-8-4-5-10-17(15)22-19(26)14-28-20-16-9-6-11-18(16)25(21(27)23-20)13-7-12-24(2)3/h4-5,8,10H,6-7,9,11-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORKTXEEFXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The dimethylamino propyl side chain is then introduced via nucleophilic substitution reactions. The final step involves the formation of the sulfanyl-acetamide linkage through thiolation and subsequent acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural features that may interact with biological targets:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that the cyclopentapyrimidine framework can inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : The presence of the dimethylamino group often correlates with enhanced antimicrobial activity, making it a candidate for developing new antibiotics.

Research Applications

This compound can serve as a valuable tool in biological research:

  • Biochemical Assays : It can be used to probe enzyme activities or as a ligand in receptor binding studies due to its ability to mimic natural substrates.
  • Drug Development Studies : Researchers can use it as a lead compound to develop novel therapeutics targeting specific diseases.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of similar cyclopentapyrimidine derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds inhibited cell proliferation significantly at micromolar concentrations, suggesting potential for further development into anticancer agents.

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Aminoalkyl Side Chain

  • The 3,4-difluorophenyl acetamide group may enhance metabolic stability compared to the 2-methylphenyl group in the target compound .

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidinone derivatives: N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) replaces the cyclopentane ring with a thiophene-fused system.
  • Pyrimidin-2-one analogs : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) lacks the fused cyclopentane ring, simplifying synthesis but possibly diminishing kinase selectivity due to reduced steric bulk .

Acetamide Substituent Modifications

  • 2-Methylphenyl vs. other aryl groups: N-(2-Methylphenyl)acetamide: Present in both the target compound and 2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a), this group balances lipophilicity and steric effects, favoring interactions with hydrophobic enzyme pockets . 4-Phenoxyphenyl variant: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) introduces a phenoxy group, enhancing hydrogen-bonding capacity but increasing molecular weight (MW = ~376.4 vs. target compound’s estimated MW ~456.6) .

Hybrid Structures with Triazole/Piperidine Moieties

Compounds like 7a incorporate 1,2,4-triazole and piperidine rings, which may improve solubility via hydrogen bonding but complicate synthesis. The sulfanyl-acetamide group is retained, suggesting conserved mechanistic pathways .

Data Tables

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Data Reference
Target Cyclopenta[d]pyrimidin-2-one 3-(Dimethylamino)propyl, N-(2-methylphenyl)acetamide ~456.6 N/A (hypothesized kinase/DNA target)
5.6 Pyrimidin-2-one N-(2,3-Dichlorophenyl)acetamide 344.21 N/A
7a 1,2,4-Triazole Piperidine, N-(2-methylphenyl)acetamide ~550.6 Anticancer (HeLa cells: IC₅₀ < 1 μM)
3b () Naphthalimide 5-(Dimethylaminopropylamino) ~420.5 P388D1 IC₅₀ = 0.23 μM

Biological Activity

The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide , with CAS number 898460-11-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of 431.5 g/mol . Its structure includes a cyclopenta[d]pyrimidine core, which is known for various pharmacological activities. The presence of a dimethylamino propyl side chain and a phenyl acetamide group contributes to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its interactions with neurotransmitter systems. Notably, it has shown potential as an inhibitor of the serotonin transporter (SERT), which plays a significant role in mood regulation and is a target for antidepressant medications.

Research indicates that the compound may exert its effects through:

  • SERT Inhibition : By binding to the SERT, it may increase serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety .
  • Allosteric Modulation : The compound may also interact with secondary binding sites on SERT, influencing the dissociation rates of other ligands .

Binding Affinity Studies

Binding affinity studies have demonstrated that analogues of this compound exhibit significant affinity for SERT. For instance:

  • Compounds tested showed Ki values ranging from 19.7 nM to 30.2 nM , indicating strong binding capabilities .

Case Studies

  • Antidepressant Activity : A study involving related compounds demonstrated that modifications to the cyclopenta[d]pyrimidine structure could enhance antidepressant-like effects in animal models. This suggests that similar modifications to our compound may yield beneficial outcomes in depression treatment .
  • Neurotransmitter Regulation : In vitro studies have shown that compounds structurally similar to this compound can significantly modulate neurotransmitter release, particularly serotonin and norepinephrine .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityBinding Affinity (Ki)
Compound ADimethylamino propyl side chainSERT Inhibitor19.7 nM
Compound BSimilar cyclopenta coreAntidepressant-like effects30.2 nM
Compound CDifferent side chain modificationsModerate SERT inhibition>50 nM

Q & A

Q. What strategies mitigate challenges in heterogeneous catalysis for large-scale synthesis?

  • Methodology : Use immobilized catalysts (e.g., Pd/C or Amberlyst-15) in flow reactors to enhance recyclability. ’s CRDC guidelines for reactor design emphasize temperature control and residence time optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.